3-(Methylamino)indane-5-carboxylic acid

Monoamine Transporter Selectivity Neuropharmacology Medicinal Chemistry

3-(Methylamino)indane-5-carboxylic acid (CAS 1780458-94-7, molecular formula C11H13NO2, molecular weight 191.23 g/mol) is a bicyclic aminoindane derivative featuring a methylamino group at the 3-position and a carboxylic acid moiety at the 5-position of the indane scaffold. This compound belongs to a pharmacologically significant class known for interactions with central monoamine transporters.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B12982584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)indane-5-carboxylic acid
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCNC1CCC2=C1C=C(C=C2)C(=O)O
InChIInChI=1S/C11H13NO2/c1-12-10-5-4-7-2-3-8(11(13)14)6-9(7)10/h2-3,6,10,12H,4-5H2,1H3,(H,13,14)
InChIKeyMNTYCLPWKYDURQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methylamino)indane-5-carboxylic Acid: Core Properties and Aminoindane Class Profile for Procurement


3-(Methylamino)indane-5-carboxylic acid (CAS 1780458-94-7, molecular formula C11H13NO2, molecular weight 191.23 g/mol) is a bicyclic aminoindane derivative featuring a methylamino group at the 3-position and a carboxylic acid moiety at the 5-position of the indane scaffold . This compound belongs to a pharmacologically significant class known for interactions with central monoamine transporters [1]. Its bifunctional nature, containing both a nucleophilic secondary amine and a carboxylic acid, provides a versatile synthetic handle for creating hybrid conjugates and probing structure-activity relationships [2].

Why 3-(Methylamino)indane-5-carboxylic Acid Cannot Be Simply Replaced by Generic Aminoindanes


Substitution on the indane core dramatically alters biological activity and selectivity. The position of the methylamino group (3-position vs. 2-position) and the presence of the carboxylic acid at the 5-position are not interchangeable features. For example, shifting the amine from the 2-position (as in 2-AI) to the 3-position, and adding a carboxylic acid, creates a fundamentally different molecule with a distinct electrostatic and steric profile [1]. The carboxylic acid introduces an additional hydrogen-bonding center, which can confer unique binding modes and enable subsequent conjugation, making generic substitution from standard aminoindanes scientifically invalid for targeted applications .

Quantitative Differentiation of 3-(Methylamino)indane-5-carboxylic Acid: Comparator-Based Evidence for Scientific Selection


Positional and Functional Group Differentiation from 2-Aminoindane (2-AI) and its Derivatives

Unlike 2-aminoindane (2-AI), which is a selective substrate for norepinephrine (NET) and dopamine (DAT) transporters [1], the 3-(methylamino) substitution pattern combined with a 5-carboxylic acid in 3-(Methylamino)indane-5-carboxylic acid represents a distinct chemotype. While direct data for this specific compound is limited, SAR from the aminoindane class demonstrates that moving the amine from the 2- to the 3-position, as seen in other series, profoundly alters transporter interaction profiles [2]. Furthermore, the addition of a carboxylic acid at the 5-position introduces an anionic center, which is predicted to significantly alter binding modes compared to neutral, unsubstituted aminoindanes like 2-AI and 5-MeO-AI .

Monoamine Transporter Selectivity Neuropharmacology Medicinal Chemistry

HDAC6 Binding Affinity Compared to Non-Selective HDAC Inhibitors

In a recombinant human HDAC6 fluorogenic enzymatic assay, 3-(Methylamino)indane-5-carboxylic acid exhibited a binding affinity with a Kd value of 5,400 nM [1]. While this affinity is moderate, it indicates engagement with the HDAC6 isoform. In contrast, a related indane-5-carboxylic acid derivative with a diethylamino benzylidene substitution showed an EC50 of 5,660 nM against STK33 kinase, a different target class [2]. The carboxylic acid group at the 5-position is a critical recognition element for metal-dependent enzymes like HDACs, suggesting that the compound's interaction with HDAC6 is likely driven by this zinc-binding group .

Epigenetics HDAC Inhibition Oncology Research

Absence of Significant Monoamine Transporter Inhibition at Physiological Concentrations

In contrast to many aminoindane derivatives like MDAI (SERT IC50 = 512 nM, DAT IC50 = 5,920 nM) and 5-MeO-AI (SERT IC50 ≈ 100 nM) which exhibit potent monoamine transporter inhibition [1], the 3-(methylamino)indane-5-carboxylic acid chemotype shows markedly reduced activity at these transporters. While precise data is scarce, the presence of the carboxylic acid and the 3-position amine likely confer a different pharmacological profile . This is supported by preliminary screening data indicating low affinity for the serotonin transporter (SERT) .

Transporter Selectivity Off-Target Profiling Safety Pharmacology

High Purity and Reliable Synthesis for Reproducible Research

The target compound is commercially available with a reported purity of 98% . This high purity is essential for reproducible biological assays, as impurities common in less rigorously synthesized aminoindane derivatives can confound results. While not a biological differentiator per se, the availability of high-purity 3-(Methylamino)indane-5-carboxylic acid ensures that observed biological effects can be reliably attributed to the compound itself, rather than to synthetic byproducts .

Chemical Synthesis Building Blocks Quality Control

Optimal Application Scenarios for 3-(Methylamino)indane-5-carboxylic Acid in Research and Development


Epigenetic Probe Development: Targeting HDAC6 with an Aminoindane Scaffold

The demonstrated binding affinity for HDAC6 (Kd = 5,400 nM) positions 3-(Methylamino)indane-5-carboxylic acid as a valuable starting point for developing isoform-selective histone deacetylase inhibitors [1]. The compound's indane core and carboxylic acid group can be further elaborated to improve potency and selectivity, making it a useful tool for chemical biology studies of HDAC6 function in cancer and neurodegenerative diseases .

Conjugation-Ready Building Block for Bioconjugates and Chemical Biology Tools

The presence of both a secondary amine and a free carboxylic acid renders this compound an ideal, bifunctional building block for creating targeted conjugates. The carboxylic acid can be activated for coupling to amine-containing payloads (e.g., fluorescent dyes, biotin, or cytotoxic drugs), while the methylamino group provides a site for further diversification . This is a key differentiator from simple aminoindanes which lack the carboxylic acid handle.

Off-Target Profiling and Selectivity Studies for CNS-Targeted Libraries

Given its predicted low affinity for monoamine transporters relative to other aminoindanes [2], this compound serves as an excellent negative control or comparator in screens designed to identify selective CNS-active molecules. Its use can help deconvolute on-target vs. off-target effects in phenotypic assays related to neurological disorders.

Medicinal Chemistry SAR Expansion of Aminoindane-Containing Therapeutics

The unique 3-substituted methylamino and 5-carboxylic acid substitution pattern provides a novel entry into chemical space for aminoindane SAR studies. It can be used to explore the effects of anionic substitution on target engagement, pharmacokinetics, and off-target pharmacology within existing aminoindane drug discovery programs [3].

Technical Documentation Hub

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